molecular formula C17H20N2O4S B5697744 N-ISOPROPYL-2-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE

N-ISOPROPYL-2-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B5697744
M. Wt: 348.4 g/mol
InChI Key: XBVXLISEJNCEJS-UHFFFAOYSA-N
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Description

N-ISOPROPYL-2-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of an isopropyl group, a methoxy group, and a benzenesulfonamido group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ISOPROPYL-2-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE typically involves the reaction of 4-methoxybenzenesulfonamide with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base like lithium diisopropylamide (LDA) to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ISOPROPYL-2-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzenesulfonic acid.

    Reduction: Formation of 4-methoxybenzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-ISOPROPYL-2-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-ISOPROPYL-2-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action include modulation of signal transduction pathways and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Isopropyl-4-methoxybenzenesulfonamide
  • N-Isopropylbenzamide
  • N-Isopropyl-2-methoxy-4-(methylsulfanyl)benzamide

Uniqueness

N-ISOPROPYL-2-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE is unique due to the presence of both the methoxy and sulfonamido groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12(2)18-17(20)15-6-4-5-7-16(15)19-24(21,22)14-10-8-13(23-3)9-11-14/h4-12,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVXLISEJNCEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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